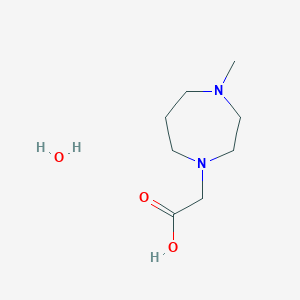
(4-甲基-1,4-二氮杂环-1-基)乙酸水合物
描述
“(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate” is a chemical compound with the empirical formula C8H18N2O3 . It is a heterocyclic building block and is usually available in solid form .
Molecular Structure Analysis
The InChI string for “(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate” is1S/C8H16N2O2.H2O/c1-9-3-2-4-10 (6-5-9)7-8 (11)12;/h2-7H2,1H3, (H,11,12);1H2 . This indicates the molecular structure of the compound. The SMILES string is O=C (O)CN (CCC1)CCN1C. [H]O [H] . Physical And Chemical Properties Analysis
“(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate” is a solid . Its molecular weight is 190.24 . The compound’s CAS Number is 1255717-82-8 .科学研究应用
合成技术和化学行为
稠合二氮杂环合成:Eresko、Tolkunov 和 Tolkunov(2010 年)探索了乙酸及其甲酯与水合肼的环缩合,导致 1-芳基-3,5-二氢-4H-1-苯并呋并[2,3-d][1,2]二氮杂环-4-酮的合成,展示了一种可能与合成类似二氮杂环衍生物相关的方法 Eresko 等人,2010 年。
抗增殖活性:Liszkiewicz(2002 年)对 1-苯基-2-(4-芳基-1,3,4,5-四氢吡啶并[2,3-b][1,4]二氮杂环-2-亚甲基)乙酮的合成进行了研究,并测试了它们对人癌细胞系的抗增殖活性,表明二氮杂环衍生物在生物医学研究中的潜在应用 Liszkiewicz,2002 年。
二氮杂环支架的 Mn(II) 配合物:Tei 等人(2011 年)对基于 1,4-二氮杂环支架的六齿 AAZTA 类螯合剂的 Mn(II) 配合物进行的研究表明,由于其配位性质和稳定性,它们在配位化学以及潜在的 MRI 造影剂中具有应用 Tei 等人,2011 年。
潜在应用和化学见解
杂环化合物合成:合成包含二氮杂环单元的新杂环系统,例如 Kharaneko 和 Kharaneko(2019 年)研究的那些系统,提供了对二氮杂环衍生物的结构多样性和反应性的见解,为药物和材料科学中的新型化学实体铺平了道路 Kharaneko 和 Kharaneko,2019 年。
区域选择性合成:Mamedov 等人(2020 年)描述了苯并[b][1,4]二氮杂环-2(1H)-酮的区域选择性合成,展示了微调化学反应以产生特定二氮杂环衍生物,这可能与合成 (4-甲基-1,4-二氮杂环-1-基)乙酸水合物的类似物有关 Mamedov 等人,2020 年。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
For instance, benzodiazepines enhance the activity of GABA, a neurotransmitter that decreases the excitability of neurons .
Biochemical Pathways
It is known that benzodiazepines, which are structurally similar, affect the gabaergic pathway, leading to sedative, muscle relaxant, and anticonvulsant effects .
Result of Action
Based on the effects of similar compounds, it can be inferred that it may have potential antiviral, anti-inflammatory, and anticancer properties .
生化分析
Biochemical Properties
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with enzymes may involve binding to active sites, leading to either inhibition or activation of enzymatic activity. Additionally, (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate can interact with proteins, potentially altering their conformation and affecting their biological activity .
Cellular Effects
The effects of (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate may affect the phosphorylation status of signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate remains stable under certain conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic use .
Metabolic Pathways
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism. Studies have shown that (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate can influence the activity of metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.H2O/c1-9-3-2-4-10(6-5-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMMZYAUCYNZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)
![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)
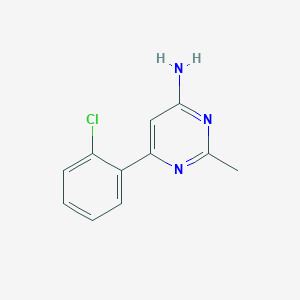
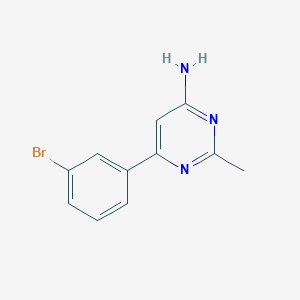

amine](/img/structure/B1464697.png)
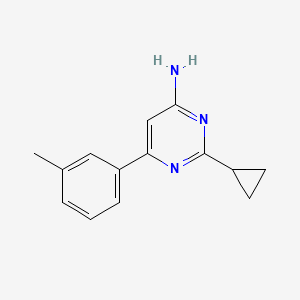
![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)
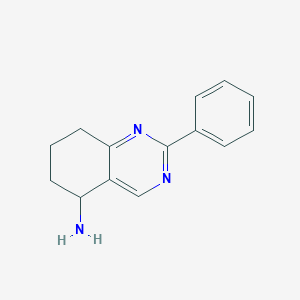
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
